molecular formula C16H25N3O3 B248850 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide

Cat. No. B248850
M. Wt: 307.39 g/mol
InChI Key: STIVAYDJCRXXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide, also known as GW 501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It belongs to a class of drugs known as PPAR agonists, which are known to regulate lipid and glucose metabolism in the body.

Scientific Research Applications

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 has been extensively studied for its potential applications in various fields of research. It has been shown to have beneficial effects on lipid and glucose metabolism, making it a potential treatment option for metabolic disorders such as obesity and type 2 diabetes. It has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to increase endurance and improve exercise performance in mice, which has led to its use as a potential doping agent in sports. It has also been shown to reduce inflammation and oxidative stress in various animal models, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 in lab experiments is its specificity for PPARδ activation, which allows for targeted modulation of lipid and glucose metabolism. However, there are also limitations to its use, as it has been shown to have off-target effects on other nuclear receptors and may have potential toxicity concerns.

Future Directions

There are a number of potential future directions for research on 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516. One area of interest is its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. It may also have potential applications in cancer research, as well as in the treatment of inflammatory diseases. Further research is needed to fully understand the potential benefits and limitations of this compound, as well as its potential toxicity concerns.

Synthesis Methods

The synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 involves the reaction of 4-(2-methoxyphenyl)-2,6-dimethylmorpholine with 1-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-one in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.

properties

Product Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C16H25N3O3/c1-22-15-5-3-2-4-14(15)17-16(21)6-7-18-8-10-19(11-9-18)12-13-20/h2-5,20H,6-13H2,1H3,(H,17,21)

InChI Key

STIVAYDJCRXXSJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CCO

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.